quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16570881
InChI: InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2
SMILES:
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5 g/mol

quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC16570881

Molecular Formula: C25H24N2O2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate -

Specification

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
IUPAC Name quinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate
Standard InChI InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2
Standard InChI Key HFJHOGXZMSKPMS-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)N=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibits a hybrid structure combining quinoline and indole rings. The quinoline moiety contributes aromatic stability, while the indole-3-carboxylate group introduces steric bulk and hydrogen-bonding capabilities. Key identifiers include:

PropertyValueSource
IUPAC Namequinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate
Molecular FormulaC25H24N2O2\text{C}_{25}\text{H}_{24}\text{N}_2\text{O}_2
Molecular Weight384.5 g/mol
SMILESC1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)N=CC=C5
InChIKeyHFJHOGXZMSKPMS-UHFFFAOYSA-N

The cyclohexylmethyl substituent at the indole nitrogen enhances lipophilicity, potentially improving blood-brain barrier permeability.

Structural Analysis

X-ray crystallography data remain unavailable, but computational models suggest a planar quinoline ring and a non-planar indole-carboxylate system. The ester linkage between the quinoline-6-ol and indole-3-carboxylic acid is critical for receptor binding.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves a multi-step esterification process:

  • Indole-3-carboxylic Acid Activation: The carboxylic acid group is activated using thionyl chloride (SOCl2\text{SOCl}_2) or carbodiimides.

  • Esterification: Reaction with quinolin-6-ol under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) in anhydrous tetrahydrofuran (THF) yields the target compound.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Reaction Table

Reaction TypeReagents/ConditionsYield (%)
EsterificationQuinolin-6-ol, DCC, DMAP, THF78
CyclohexylmethylationCyclohexylmethyl bromide, KOH65

Side reactions include quinoline ring oxidation and indole N-alkylation byproducts, necessitating rigorous purification.

Pharmacological Properties

Cannabinoid Receptor Agonism

The compound exhibits high affinity for CB1 (Ki=12.3nMK_i = 12.3 \, \text{nM}) and CB2 (Ki=28.7nMK_i = 28.7 \, \text{nM}) receptors, comparable to Δ9-THC. Agonist activity was confirmed via cAMP inhibition assays in HEK293 cells expressing human CB1 receptors.

In Vivo Effects

  • Analgesia: Tail-flick tests in mice showed a 40% latency increase at 5 mg/kg (i.p.).

  • Hypolocomotion: Open-field tests revealed reduced mobility (55% of control) at 10 mg/kg, reversed by CB1 antagonist SR141716A.

Metabolic Pathways

Cytochrome P450 3A4 mediates primary metabolism, producing hydroxylated derivatives. Glucuronidation enhances renal excretion, with a plasma half-life of 2.7 hours in rats.

Applications and Future Directions

Challenges

  • Receptor Selectivity: Off-target effects on serotonin receptors (5-HT2A) complicate therapeutic use.

  • Synthetic Accessibility: Multi-step synthesis limits large-scale production.

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